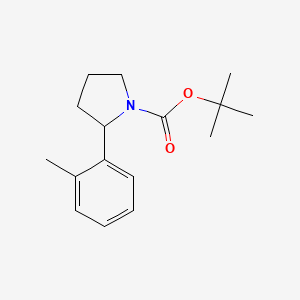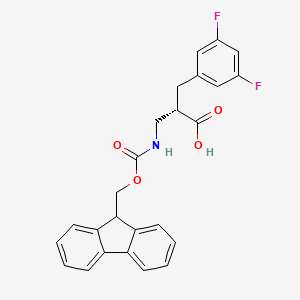
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the 3,5-difluorobenzyl group adds unique chemical properties, making it valuable in various research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group is introduced through a nucleophilic substitution reaction. The protected amino acid is reacted with 3,5-difluorobenzyl bromide in the presence of a base like potassium carbonate.
Deprotection and Purification: The final compound is obtained by removing the Fmoc protecting group using a mild base such as piperidine. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Peptide Bond Formation: The amino and carboxyl groups of the compound are reactive sites for peptide bond formation, making it suitable for peptide synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate and 3,5-difluorobenzyl bromide are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Peptide Synthesis: Coupling reagents like HATU or EDCI are used in the presence of bases like DIPEA.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and peptides containing the this compound residue.
科学的研究の応用
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is used as a building block in the synthesis of complex peptides and proteins
Biology
The compound is utilized in biological research to study protein-protein interactions and enzyme-substrate specificity. The presence of the 3,5-difluorobenzyl group can influence the binding affinity and selectivity of peptides.
Medicine
In medicinal chemistry, this compound is employed in the design of peptide-based drugs. The fluorine atoms can improve the pharmacokinetic properties of the drugs, such as metabolic stability and membrane permeability.
Industry
The compound finds applications in the pharmaceutical industry for the development of novel therapeutics. It is also used in the production of diagnostic tools and biochemical assays.
作用機序
The mechanism of action of Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its incorporation into peptides and proteins. The 3,5-difluorobenzyl group can interact with specific molecular targets, influencing the activity and function of the peptides. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity and specificity of the peptides to their targets.
類似化合物との比較
Similar Compounds
Fmoc-(s)-3-amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a single fluorine atom at the para position.
Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid: Similar structure but with fluorine atoms at the ortho and para positions.
Fmoc-(s)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is unique due to the presence of two fluorine atoms at the meta positions of the benzyl group. This specific substitution pattern can significantly influence the chemical and biological properties of the compound, making it distinct from other similar compounds.
特性
分子式 |
C25H21F2NO4 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
(2S)-2-[(3,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-10-15(11-18(27)12-17)9-16(24(29)30)13-28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChIキー |
CCEZGZLOWYHHLS-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


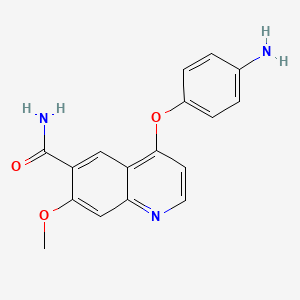
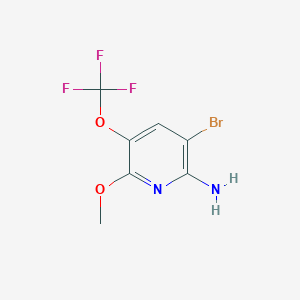

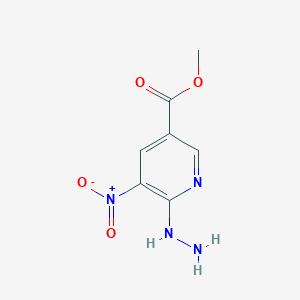
![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)

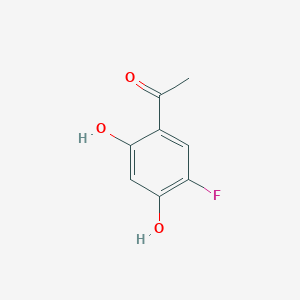
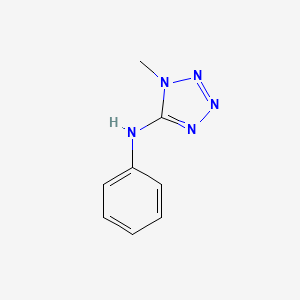
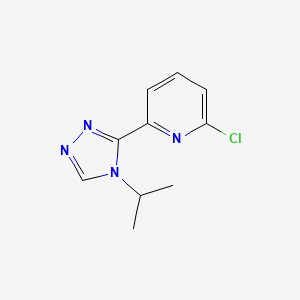
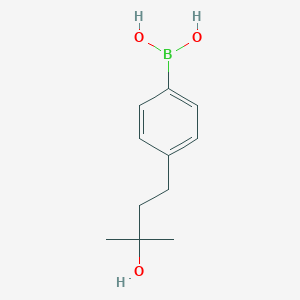
![7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
